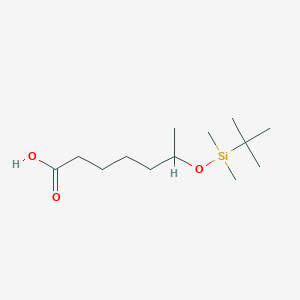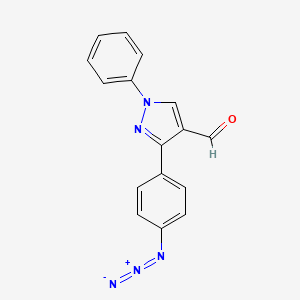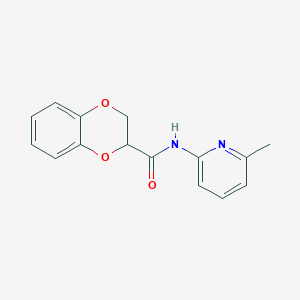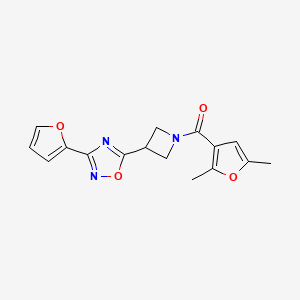
6-(tert-Butyldimethylsilyloxy)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyldimethylsilyloxy)heptanoic acid is an organic compound with the molecular formula C13H28O3Si. It is a derivative of heptanoic acid where a tert-butyldimethylsilyloxy group is attached to the sixth carbon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyldimethylsilyloxy)heptanoic acid typically involves the protection of the hydroxyl group of heptanoic acid using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyldimethylsilyloxy)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted heptanoic acid derivatives.
Scientific Research Applications
6-(tert-Butyldimethylsilyloxy)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyldimethylsilyloxy)heptanoic acid depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyloxy group provides steric protection and can be removed under mild conditions to reveal the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
6-(Trimethylsilyloxy)heptanoic acid: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
6-(Triisopropylsilyloxy)heptanoic acid: Contains a triisopropylsilyl group, offering different steric properties.
Uniqueness
6-(tert-Butyldimethylsilyloxy)heptanoic acid is unique due to the tert-butyldimethylsilyl group, which provides a balance of steric protection and ease of removal. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3Si/c1-11(9-7-8-10-12(14)15)16-17(5,6)13(2,3)4/h11H,7-10H2,1-6H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKRGALIOMYNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2443497.png)
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)

![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2443509.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)


![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2443519.png)
